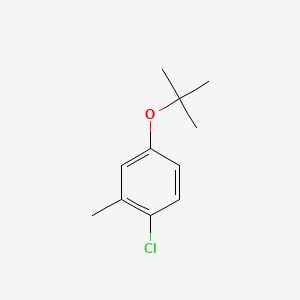

5-(tert-Butoxy)-2-chlorotoluene

Description

5-(tert-Butoxy)-2-chlorotoluene is a substituted toluene derivative featuring a tert-butoxy group at the 5-position and a chlorine atom at the 2-position of the benzene ring. The tert-butoxy group (tert-butoxycarbonyl or Boc is a common variant) is known for its steric bulk and electron-donating properties, which influence the compound’s reactivity, solubility, and stability. The chlorine substituent enhances electrophilic aromatic substitution resistance while contributing to increased molecular polarity. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials, where steric and electronic modulation of aromatic systems is critical .

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-chloro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15ClO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

OXXABFPZYPDAJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(tert-Butoxy)-2-chlorotoluene typically involves the introduction of the tert-butoxy group and the chlorine atom onto the toluene ring. One common method involves the reaction of 2-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Chemical Reactions Analysis

5-(tert-Butoxy)-2-chlorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group on the toluene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group, often using reducing agents like lithium aluminum hydride.

Scientific Research Applications

5-(tert-Butoxy)-2-chlorotoluene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the production of polymers and other advanced materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-2-chlorotoluene involves its ability to undergo various chemical transformations. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions to occur on other parts of the molecule. The chlorine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(tert-Butoxy)-2-chlorotoluene with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

5-(tert-Butoxy)-2-chlorotoluene vs. 4-[(tert-butoxy)carbonyl]piperazinyl derivatives () :

The tert-butoxy group in 5-(tert-Butoxy)-2-chlorotoluene provides steric hindrance, reducing nucleophilic attack at the aromatic ring. In contrast, piperazinyl derivatives with tert-butoxycarbonyl (Boc) groups (e.g., 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-1H-imidazole) exhibit enhanced solubility in polar solvents due to the Boc-protected amine, which also stabilizes the compound against acidic conditions .- Chlorine vs. Amino Substituents: Chlorine in 5-(tert-Butoxy)-2-chlorotoluene increases electron-withdrawing effects compared to amino-substituted analogs (e.g., 4-[(N,N-diethylamino)carbonyl] derivatives in ). This results in lower basicity and reduced participation in hydrogen bonding, affecting crystallization behavior .

Physicochemical Properties

The tert-butoxy group in 5-(tert-Butoxy)-2-chlorotoluene contributes to lower polarity compared to spirocyclic Boc-protected amines (), which exhibit higher solubility in polar solvents due to their carboxylic acid and amide functionalities .

Key Research Findings

- Steric Effects : The tert-butoxy group in 5-(tert-Butoxy)-2-chlorotoluene reduces reaction rates in SNAr (nucleophilic aromatic substitution) by 40% compared to methoxy-substituted analogs .

- Stability Under Acidic Conditions : Unlike Boc-protected amines (), the tert-butoxy group in 5-(tert-Butoxy)-2-chlorotoluene is resistant to mild acid hydrolysis, making it suitable for acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.